molecular formula C14H17N5O3 B2441254 (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 2035022-23-0

(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2441254
CAS No.: 2035022-23-0
M. Wt: 303.322
InChI Key: LCSHELKBQKCJFI-VOTSOKGWSA-N
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Description

(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)7-6-10-5-4-8-22-10/h4-8H,9H2,1-3H3,(H,15,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSHELKBQKCJFI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic organic molecule that combines elements of triazine and acrylamide chemistry. Its unique structural features suggest potential applications in medicinal chemistry, particularly in targeting specific biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Triazine Core : The presence of a 1,3,5-triazine ring contributes to the compound's potential reactivity and biological activity.
  • Dimethylamino Group : Enhances solubility and may influence interaction with biological targets.
  • Furan Ring : The furan moiety is known for its biological activity and may contribute to the compound's pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Anticancer Activity : Initial studies suggest that triazine derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this one have shown promising results in inhibiting cancer cell lines in vitro.
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity, similar to other triazine derivatives which have been reported to possess such properties.
  • Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes related to cancer progression or microbial growth.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Interaction with DNA : Many triazine derivatives interact with DNA or RNA, potentially leading to cytotoxic effects in rapidly dividing cells.
  • Enzyme Modulation : The compound may inhibit enzymes involved in metabolic pathways critical for tumor growth or microbial survival.

Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancerTBD
4-DimethylaminobenzaldehydeAntimicrobialTBD
6-Methoxy-1,3,5-triazineAnticancerTBD

Case Study 1: Anticancer Activity

A study evaluated the effects of various triazine derivatives on cancer cell lines. The results indicated that certain modifications to the triazine structure enhanced anticancer activity. For example:

  • Compound A with a similar structure showed an IC50 value of 250 µM against breast cancer cells.

Case Study 2: Antimicrobial Properties

Research has shown that triazine derivatives can exhibit antimicrobial properties. A comparative study found that:

  • Compound B , structurally related to our compound, demonstrated significant antibacterial activity with an IC50 value of 30 µM against Staphylococcus aureus.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.